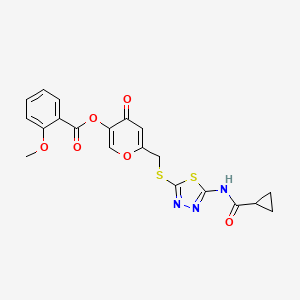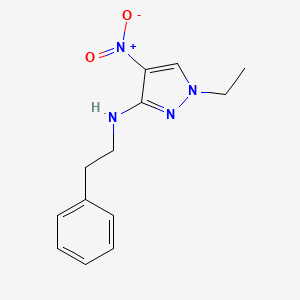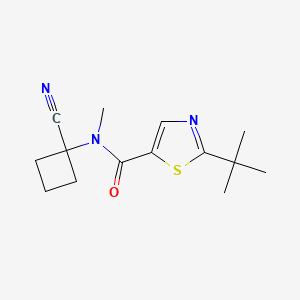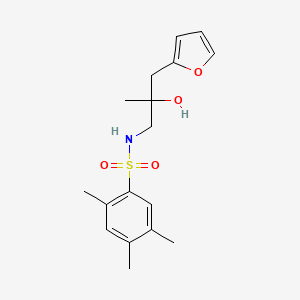![molecular formula C23H21FN6O2 B2915714 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 932489-24-2](/img/structure/B2915714.png)
5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic compound that features a pyrazolo[1,5-d][1,2,4]triazinone core
Mechanism of Action
Target of Action
The primary target of F2985-0095, also known as 1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-phenylpyrazolo[1,5-d][1,2,4]triazinone, is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
F2985-0095 is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . It inhibits the transport of nucleosides through both ENT1 and ENT2 in a concentration-dependent manner .
Biochemical Pathways
The compound affects the biochemical pathways related to nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, it disrupts the normal transport of nucleosides, which can have downstream effects on these biochemical pathways .
Pharmacokinetics
The irreversible and non-competitive inhibition of ents suggests that the compound may have a prolonged effect once it has bound to its targets .
Result of Action
The molecular and cellular effects of F2985-0095’s action would be the disruption of normal nucleoside transport due to the inhibition of ENTs . This could potentially affect nucleotide synthesis and the regulation of adenosine function .
Biochemical Analysis
Biochemical Properties
The compound 5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4-one plays a role in biochemical reactions . It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been found to interact with acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the brain . The nature of these interactions is complex and multifaceted, involving both competitive and non-competitive inhibition .
Cellular Effects
At the cellular level, 5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4-one influences various processes. It impacts cell signaling pathways, gene expression, and cellular metabolism . Its interaction with acetylcholinesterase can influence the levels of acetylcholine, a neurotransmitter, thereby affecting neuronal communication and function .
Molecular Mechanism
The molecular mechanism of action of 5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it binds to acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-d][1,2,4]triazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using 2-fluorophenylpiperazine as a key reagent.
Final Coupling and Functionalization: The final step involves coupling the intermediate with 2-oxoethyl groups and further functionalization to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly on the piperazine and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an inhibitor of specific enzymes.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and its potential as a drug candidate.
Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.
Comparison with Similar Compounds
5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one: can be compared with other similar compounds, such as:
- 5-fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole .
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine .
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of This compound lies in its specific substitution pattern and its potential therapeutic applications.
Properties
IUPAC Name |
5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2/c24-18-8-4-5-9-20(18)27-10-12-28(13-11-27)22(31)15-29-23(32)21-14-19(26-30(21)16-25-29)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGXEZASKFWAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)quinoline](/img/structure/B2915632.png)



![methyl 4-({[2-(4-chlorophenyl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2915639.png)
![(2E)-1-(Fur-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2915642.png)

![2-Fluoro[1,1'-biphenyl]-4-yl 4-(acetylamino)benzenesulfonate](/img/structure/B2915645.png)

![4-ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2915647.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2915649.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2915652.png)
![1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2915653.png)
